7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM 298198 dihydrochloride involves multiple steps, starting with the preparation of the thiazolo[3,2-a]benzimidazole core. This core is then functionalized with an amino group and a cyclohexyl group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of YM 298198 dihydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-purity reagents, controlled reaction temperatures, and efficient purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
YM 298198 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and cyclohexyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
YM 298198 dihydrochloride has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of mGluR1 in synaptic transmission and plasticity. .
Pharmacology: The compound is used to investigate the pharmacological properties of mGluR1 antagonists and their potential therapeutic applications in neurological disorders
Drug Development: YM 298198 dihydrochloride serves as a lead compound for the development of new drugs targeting mGluR1
Mechanism of Action
YM 298198 dihydrochloride exerts its effects by binding to the mGluR1 receptor and inhibiting its activation. This non-competitive antagonism prevents the receptor from responding to its natural ligand, glutamate, thereby modulating synaptic transmission and reducing excitatory signaling in the brain . The compound’s high affinity for mGluR1 ensures its effectiveness at low concentrations, making it a potent tool for studying glutamate signaling pathways .
Comparison with Similar Compounds
YM 298198 dihydrochloride is unique in its high selectivity and potency as an mGluR1 antagonist. Similar compounds include:
JNJ16259685: Another non-competitive mGluR1 antagonist with similar potency but different chemical structure.
Azasetron hydrochloride: A selective antagonist for serotonin receptors, which also shows some activity on mGluR1.
CMPD101 hydrochloride: A compound with similar pharmacological properties but lower selectivity for mGluR1.
These compounds highlight the uniqueness of YM 298198 dihydrochloride in terms of its selectivity and potency for mGluR1 .
Properties
Molecular Formula |
C18H24Cl2N4OS |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H22N4OS.2ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;;/h8-10,13H,3-7,19H2,1-2H3;2*1H |
InChI Key |
GWKQDDRYXNQZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl.Cl |
Origin of Product |
United States |
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